4-(2-Pyridylazo)resorcinol monosodium salt monohydrate

説明

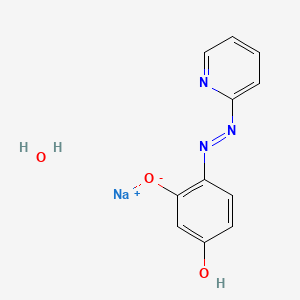

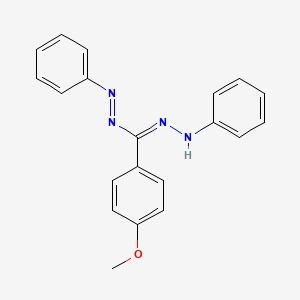

4-(2-Pyridylazo)resorcinol monosodium salt, also known as PAR, is a chromophoric indicator and chromogenic chelator . It forms protonated complexes with most metal ions and is employed for the spectrophotometric determination of several metal ions .

Synthesis Analysis

PAR has been used in the preparation of titanium reagent for the spectrometric measurement of hydrogen peroxide (H2O2) and superoxide anion (O2•-) . It is also suitable to measure the concentration of Zn2+, Zinc transition metal ions .Molecular Structure Analysis

The molecular formula of PAR is C11H8N3NaO2 . The molar mass is 257.23 g/mol . The structure of PAR can be found in various chemical databases .Chemical Reactions Analysis

PAR serves as a metallochromic indicator and is suitable as a chromogenic agent for the quantitative determination of over 50 elements . It is used for postcolumn derivitization of transition metals separated on the IonPac CS5A column .Physical And Chemical Properties Analysis

PAR is a powder or crystal with a pH value of 9.8 (10 g/l, H2O, 20 °C) . It has a bulk density of 630 kg/m3 and is soluble in water (38 g/l) .科学的研究の応用

Metal Ion Detection and Analysis

PAR is widely used as a chelating agent for the detection and quantitative analysis of metal ions. It forms colored complexes with many transition metal ions, which can be detected and measured spectrophotometrically. This property is particularly useful in the determination of trace amounts of metals in various samples.

- Application in Water Testing : PAR is employed in cloud point extraction methods to detect and measure concentrations of copper, zinc, cadmium, and nickel in water samples .

- Chelate Titration : It is also used in chelate titration methods for the precise quantification of metals like aluminum, mercury, lead, and nickel .

Biological Studies

In biological research, PAR serves as a sensitive probe to study metalloproteins and enzymes that bind metal ions.

作用機序

Target of Action

The primary target of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate is metal ions . It forms protonated complexes with most metal ions . It is particularly suitable for the spectrophotometric determination of several metal ions .

Mode of Action

4-(2-Pyridylazo)resorcinol monosodium salt monohydrate interacts with its targets by forming protonated complexes . This interaction results in a change in the color of the solution, making it a useful chromophoric indicator and chromogenic chelator .

Biochemical Pathways

Instead, it is used as a reagent in various biochemical assays to measure the concentration of metal ions .

Result of Action

The primary result of the action of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate is the formation of colored complexes with metal ions . This property is exploited in various biochemical assays for the spectrophotometric determination of metal ions .

Action Environment

The action of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate is influenced by environmental factors such as pH and temperature . The compound is soluble in water and its solubility increases with increasing temperature . The compound is stable under normal storage conditions (+5°C to +30°C) .

Safety and Hazards

将来の方向性

As a chromogenic agent and metallochromic indicator, PAR has potential applications in the spectrophotometric determination of various metal ions . Its use in the preparation of titanium reagent for the spectrometric measurement of hydrogen peroxide and superoxide anion also suggests potential future directions in analytical chemistry .

特性

IUPAC Name |

sodium;5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2.Na.H2O/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHFHNVYQMFVAN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange or brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-(2-Pyridylazo)resorcinol, monosodium salt, monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-(2-Pyridylazo)resorcinolmonosodiumsalthydrate | |

CAS RN |

16593-81-0 | |

| Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the sodium salt form of 4-(2-Pyridylazo)resorcinol in extraction studies?

A1: The research highlights that the sodium salt form of 4-(2-Pyridylazo)resorcinol (NaPAR) exhibits a stronger affinity towards the synthesized dodecyl derivatives of non-cyclic and cyclic ethers compared to its potassium salt counterpart. This preference for Na-dyes is attributed to the extraction process employed, suggesting a potential influence of the counterion on the extraction efficiency. []

Q2: Can you explain the role of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate in the context of solvent extraction?

A2: 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate acts as an anionic dye in solvent extraction studies. [] Researchers investigate its interaction with various synthesized ligands to assess their extraction capabilities. Essentially, the dye serves as a model compound to evaluate the effectiveness of new extraction agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)

![N-{2-[7-(CyclohexylMethyl)-1,6-dihydro-2H-indeno[5,4-b]-furan-8-yl]ethyl}acetaMide](/img/no-structure.png)

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)